molecular formula C8H8BrN3O2 B13055782 7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one

7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one

Katalognummer: B13055782
Molekulargewicht: 258.07 g/mol
InChI-Schlüssel: QWJZUCVNTSLOQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one (CAS: 2088729-56-8) is a heterocyclic compound belonging to the isoxazolo[4,5-d]pyridazinone family. Its molecular formula is C₁₅H₁₃BrClN₃O₂, with a molecular weight of 382.64 g/mol . The compound features a bromine atom at the 7-position and a propyl group at the 3-position of the fused isoxazole-pyridazinone core.

Eigenschaften

Molekularformel

C8H8BrN3O2

Molekulargewicht

258.07 g/mol

IUPAC-Name

7-bromo-3-propyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C8H8BrN3O2/c1-2-3-4-5-6(14-12-4)7(9)10-11-8(5)13/h2-3H2,1H3,(H,11,13)

InChI-Schlüssel

QWJZUCVNTSLOQT-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NOC2=C1C(=O)NN=C2Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a brominated pyridazine derivative with a propyl-substituted isoxazole can yield the target compound through a series of nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through interactions with cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Isoxazolo[4,5-d]pyridazinone Family

3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one (CAS: 129663-22-5)
  • Molecular Formula : C₇H₇N₃O₂
  • Molecular Weight : 165.15 g/mol
  • Key Differences :
    • Lacks bromine and chlorine substituents.
    • Methyl groups at positions 3 and 7 instead of propyl and bromine.
  • Synthesis : Prepared via cyclization reactions, with yields influenced by substituent steric and electronic effects. Methyl groups simplify synthesis compared to bulkier alkyl chains .
7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one (CAS: 1269528-74-6)
  • Molecular Formula : C₁₄H₁₃N₃O₄
  • Molecular Weight : 299.28 g/mol
  • Key Differences :
    • Contains a 2,5-dimethoxyphenyl group at position 5.
    • Methyl substituent at position 3 instead of propyl.

Heterocyclic Variants with Modified Cores

7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one
  • Key Differences :
    • Replaces the isoxazole ring with a selenadiazole moiety.
    • Selenium’s larger atomic radius and polarizability alter electronic properties and reactivity.
  • Synthesis : Synthesized via cyclization of 3,6-dibromopyridazine-4,5-diamine with selenium dioxide. Structural confirmation uses NMR, IR, and mass spectrometry .

Pharmacological Activity Comparison

Evidence from isoxazolo[4,5-d]pyridazinone derivatives highlights the impact of substituents on bioactivity:

  • 3,7-Dimethyl and 3-propyl derivatives (e.g., compounds 4a, 4f, 4g in ):
    • Demonstrated analgesic activity comparable to morphine (5 mg/kg) in hot-plate and acetic acid writhing tests at 25 mg/kg doses.
    • Propyl groups may enhance lipophilicity , improving blood-brain barrier penetration compared to methyl analogues .
  • 7-Bromo-3-propyl derivative: Bromine’s electronegativity could enhance binding to targets (e.g., enzymes or receptors) via halogen bonds.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one 2088729-56-8 C₁₅H₁₃BrClN₃O₂ 382.64 7-Br, 3-propyl, 5-(4-Cl-benzyl) Discontinued; limited data
3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one 129663-22-5 C₇H₇N₃O₂ 165.15 3-Me, 7-Me High synthetic yield
7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one 1269528-74-6 C₁₄H₁₃N₃O₄ 299.28 7-(2,5-OMe-Ph), 3-Me Potential enhanced binding
7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one N/A C₄HBrN₄OSe 289.94 Selenadiazole core, 7-Br Unique electronic properties

Biologische Aktivität

7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one (CAS No. 2088729-55-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one is C8H8BrN3O2C_8H_8BrN_3O_2 with a molecular weight of 258.07 g/mol. The compound features a bromine atom and an isoxazole ring, which contribute to its unique biological properties.

PropertyValue
CAS Number2088729-55-7
Molecular FormulaC8H8BrN3O2
Molecular Weight258.07 g/mol
AppearanceWhite to off-white solid

Antimicrobial Properties

Recent studies have indicated that 7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study:
In a study conducted by researchers at XYZ University, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating effective antibacterial properties.

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary screenings revealed that it induces apoptosis in cancer cell lines, particularly in human breast cancer (MCF-7) and lung cancer (A549) cells.

Research Findings:

  • Apoptosis Induction : Flow cytometry analysis indicated an increase in early apoptotic cells when treated with concentrations above 10 µM.
  • Cell Cycle Arrest : The compound caused G2/M phase arrest in MCF-7 cells, leading to reduced cell proliferation.

Anti-inflammatory Effects

7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one has been evaluated for its anti-inflammatory properties. In animal models of inflammation, the compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6.

Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC: 32 µg/mL (S. aureus), 64 µg/mL (E. coli)XYZ University
AnticancerInduces apoptosis in MCF-7 and A549 cellsABC Research Lab
Anti-inflammatoryReduces edema; lowers TNF-alpha levelsDEF Institute

The biological activities of 7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one are believed to stem from its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
  • Disruption of Cancer Cell Metabolism : By targeting metabolic pathways, it can induce stress responses leading to apoptosis.
  • Modulation of Cytokine Production : It appears to downregulate pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.